molecular formula C15H27NO4 B186659 tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate CAS No. 151294-93-8

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Cat. No.: B186659
CAS No.: 151294-93-8
M. Wt: 285.38 g/mol
InChI Key: HCCCYDLUFISNCU-UHFFFAOYSA-N
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Description

Tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is a chemically engineered protected amino acid derivative that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure, featuring both a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a tert-butyl ester, provides orthogonal protection strategies that are crucial for the streamlined synthesis of complex peptides and peptide mimetics. The terminal alkene group (hex-5-enoate) is a particularly valuable handle for further synthetic elaboration; it readily participates in transformative reactions such as olefin cross-metathesis, hydrofunctionalization, and ozonolysis, allowing researchers to efficiently diversify the molecular scaffold and access a wide array of functionalized compounds. This compound's primary research value lies in its application as a building block for the discovery and development of novel bioactive molecules. Protected amino acids like this are fundamental components in the construction of potential enzyme inhibitors, including those targeting critical pathways in human health. For instance, similar Boc-protected amino acid derivatives are investigated as inhibitors of enzymes like arginase, a key metalloenzyme with roles in the immunosuppressive tumor microenvironment and various cardiovascular and neurological disorders . Furthermore, the structural motif of a protected amino acid with a reactive chain is common in the development of covalent reversible inhibitors for cysteine proteases, as explored in medicinal chemistry campaigns against targets like rhodesain for the treatment of human African trypanosomiasis . The strategic design of this reagent facilitates its use in cutting-edge research, enabling the exploration of new chemical space in drug discovery. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-8-9-10-11(12(17)19-14(2,3)4)16-13(18)20-15(5,6)7/h8,11H,1,9-10H2,2-7H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCCYDLUFISNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443841
Record name tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151294-93-8
Record name tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like TFA and bases like DMAP . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Organic Synthesis

  • Building Block for Peptides : The Boc protection allows for selective deprotection under mild conditions, facilitating the synthesis of peptides. This is crucial in peptide synthesis where protecting groups are necessary to prevent unwanted reactions during coupling steps.
  • Synthesis of Complex Molecules : Researchers have employed this compound as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo various reactions (e.g., nucleophilic substitution, elimination reactions) makes it an ideal candidate for constructing intricate molecular architectures.

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential in drug development, particularly in designing inhibitors for various biological targets. Its structural features can be modified to enhance pharmacological properties.
  • Anticancer Agents : Studies have shown that derivatives of this compound exhibit anticancer activity. For instance, modifications to the hexenoate side chain can lead to compounds that selectively target cancer cells while minimizing toxicity to normal cells.

Bioconjugation Techniques

  • Linkers in Bioconjugates : The Boc group can be used as a reversible protecting group in bioconjugation strategies, allowing researchers to attach biomolecules (like peptides or proteins) to surfaces or other molecules without permanent modification.
  • Targeted Drug Delivery : By incorporating this compound into drug delivery systems, researchers can enhance the specificity of therapeutic agents to target cells or tissues.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine under basic conditions, forming a stable carbamate that can withstand various reaction conditions . The protected amine can then undergo further chemical transformations without interference from the amine group. Deprotection is achieved by treating the compound with strong acids, which cleave the Boc group and release the free amine .

Comparison with Similar Compounds

Benzyl (2S,4S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)hex-5-enoate (Compound 11)

  • Structure : Differs by the addition of benzyloxy and benzyl ester groups.
  • Synthesis: Derived from tert-butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate via oxidation, benzylation, and epoxidation steps .
  • Applications : Serves as a precursor for epoxide-containing intermediates in alkaloid synthesis .

tert-Butyl (2S,5E)-4-oxo-6-phenyl-2-(tert-butoxycarbonylamino)hex-5-enoate (Compound 196)

  • Structure : Contains a 4-oxo group and a phenyl substituent at position 4.
  • Synthesis : Prepared via Horner-Wadsworth-Emmons reaction between a phosphorylated precursor and benzaldehyde (79% yield) .
  • Reactivity : Reduced with L-selectride to yield a hydroxylated derivative (Compound 197), highlighting its utility in stereoselective synthesis .

tert-Butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-(4’-methoxyphenyl)hex-5-ynoate (Compound 120c)

  • Structure : Features a 4-oxo group and a 4’-methoxyphenyl-5-yne moiety.
  • Molecular Weight : 446.1938 g/mol (sodium adduct) .
  • Applications: Used in studies on ynones for nonproteinogenic amino acid synthesis .

Reactivity and Functionalization

  • Stereoselectivity : The (2S,4R) configuration in hydroxylated derivatives (e.g., Compound 197) contrasts with the racemic nature of the parent compound, emphasizing the role of steric effects in reduction reactions .
  • Protection Strategies: The Boc group in the target compound provides stability under basic conditions, whereas benzyl-protected analogues (e.g., Compound 11) require harsher deprotection methods (e.g., hydrogenolysis) .

Commercial and Regulatory Considerations

  • HS Code : 2924199090 (other acyclic amides) .
  • Tax Data : 17% VAT, 13% export rebate, and 6.5% most-favored-nation tariff .
  • Comparison : Unlike analogues with aryl substituents (e.g., Compounds 196 and 120c), the parent compound lacks specialized tax classifications, reflecting its broader industrial use .

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, with the CAS number 151294-93-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

Synthesis

The synthesis of this compound involves several steps:

  • Metallation : N-(tert-butoxycarbonyl)glycine tert-butyl ester is reacted with n-butyllithium in tetrahydrofuran (THF) at low temperatures.
  • Alkylation : The resulting intermediate is then treated with 1-bromo-4-butene to introduce the hex-5-enoate moiety .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives have shown high ABTS•+ scavenging activity, surpassing standard antioxidants like Trolox and BHT . This suggests potential applications in preventing oxidative stress-related damage.

Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit specific enzymatic activities. For example, certain derivatives have been shown to inhibit the ATPase activity of HSET (KIFC1), a kinesin involved in mitotic spindle formation, which is crucial for cancer cell survival . This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells.

Case Studies

  • Cancer Research : A study investigated the effects of HSET inhibitors on human colon cancer cell lines. Treatment with these inhibitors resulted in a significant increase in multipolar mitoses in centrosome-amplified cells, indicating potential as a therapeutic strategy against certain cancers .
  • Antioxidant Efficacy : Another study assessed the lipid peroxidation inhibition capabilities of similar compounds, reporting IC50 values indicating strong protective effects against oxidative stress in cellular models .

Data Tables

PropertyValue
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Antioxidant Activity (IC50)< 20 μM
HSET Inhibition IC50~2.7 μM

Q & A

Q. Table 1: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsPurpose
1Deprotectionp-TsOH, MeOHRemove tert-butyl groups
2OxidationPDC, DMFConvert alcohol to carbonyl
3EpoxidationBF₃·OEt₂, CH₂Cl₂Form epoxide for cyclization
4PurificationFlash chromatography (silica gel)Isolate intermediates

How can researchers confirm the stereochemistry and structural integrity of this compound?

Level: Basic
Answer:
Advanced spectroscopic and crystallographic methods are essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups and stereochemical environments. For example, the alkene proton (δ 5.2–5.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) are diagnostic .
  • X-ray Diffraction: Resolves absolute configuration, particularly for chiral centers, as demonstrated in analogous lactam-constrained amino acids .
  • HRMS: Validates molecular formula by matching exact mass with theoretical values (e.g., C₁₇H₂₈NO₄⁺ requires m/z 318.2045) .

What strategies optimize epoxidation efficiency while minimizing side reactions?

Level: Advanced
Answer:
Epoxidation of the hex-5-enoate alkene requires careful control:

  • Catalyst Selection: BF₃·OEt₂ enhances electrophilicity of the oxidizing agent, improving stereoselectivity .
  • Solvent Choice: Anhydrous CH₂Cl₂ prevents hydrolysis of intermediates .
  • Temperature Control: Reactions conducted at 0–5°C reduce undesired ring-opening or over-oxidation .
  • Monitoring: TLC or in-situ IR tracks epoxide formation, allowing timely termination of reactions .

How can conflicting NMR data for diastereomers be resolved?

Level: Advanced
Answer:
Contradictions arise from dynamic conformational changes or impurities:

  • Variable Temperature (VT) NMR: Low-temperature NMR (e.g., –40°C) slows conformational interconversion, splitting merged peaks into distinct signals .
  • COSY/NOESY: Correlates proton-proton spatial relationships to assign stereochemistry (e.g., distinguishing cis vs. trans epoxides) .
  • Chiral Derivatization: Use of chiral auxiliaries (e.g., Mosher’s acid) creates diastereomeric derivatives with distinct NMR profiles .

What are the compound’s potential applications in drug discovery?

Level: Basic
Answer:
The tert-butoxycarbonyl (Boc) and alkene groups enable diverse applications:

  • Peptide Mimetics: The Boc group serves as a temporary amine protector in solid-phase peptide synthesis .
  • Enzyme Studies: The alkene can act as a Michael acceptor in covalent inhibition assays (e.g., cysteine proteases) .
  • Prodrug Design: Ester functionalities allow pH-dependent release of active drugs in targeted delivery systems .

How can computational methods predict reactivity or biological interactions?

Level: Advanced
Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with biological targets (e.g., binding affinity to kinase active sites) .
  • DFT Calculations: Predicts regioselectivity in epoxidation or hydrolysis by analyzing frontier molecular orbitals (e.g., alkene electron density) .
  • MD Simulations: Assesses stability of prodrug formulations in physiological environments .

Why does the alkene geometry influence synthetic outcomes, and how is it controlled?

Level: Advanced
Answer:
The cis/trans configuration of the hex-5-enoate alkene affects downstream reactivity:

  • Steric Effects: Bulky tert-butyl groups favor trans alkenes via steric hindrance during Wittig or Horner-Wadsworth-Emmons reactions .
  • Catalytic Hydrogenation: Pd/C or Rh catalysts selectively reduce alkynes to cis or trans alkenes, enabling geometry control .
  • Epoxidation Stereochemistry: cis alkenes yield syn epoxides, while trans alkenes form anti epoxides, impacting ring-opening reactions .

What are best practices for storing and handling this compound?

Level: Basic
Answer:

  • Storage: –20°C under inert gas (N₂/Ar) to prevent hydrolysis of Boc groups or alkene oxidation .
  • Handling: Use anhydrous solvents (e.g., THF, CH₂Cl₂) during reactions to avoid side reactions with moisture .
  • Stability Monitoring: Regular NMR checks detect decomposition (e.g., new peaks near δ 9–10 ppm indicate aldehyde formation) .

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